甘氨胆酸

描述

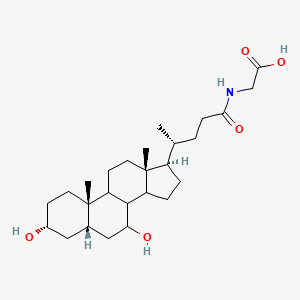

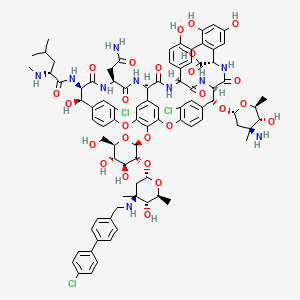

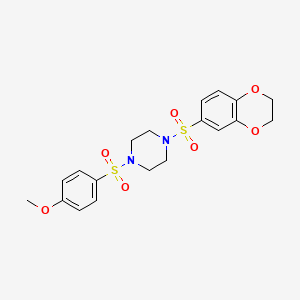

甘氨胆酸脱氧胆酸是在肝脏中由胆酸脱氧胆酸和甘氨酸形成的胆汁酸,通常以钠盐的形式存在 . 它作为一种去污剂,溶解脂肪以进行吸收,并自身被吸收 . 这种化合物在膳食脂肪的消化和吸收中起着至关重要的作用。

科学研究应用

甘氨胆酸脱氧胆酸在科学研究中具有广泛的应用:

化学: 它被用作分析化学中定量测定胆汁酸的标准品.

生物学: 它作为一种模型化合物来研究胆汁酸的代谢和转运.

医学: 甘氨胆酸脱氧胆酸正在研究其在肝脏疾病和代谢紊乱中的潜在治疗作用.

工业: 它用于制药和膳食补充剂的配制.

5. 作用机理

甘氨胆酸脱氧胆酸作为一种去污剂,溶解脂肪以便在肠道中吸收 . 它与胆汁酸受体相互作用,例如法尼醇X受体(FXR)和G蛋白偶联胆汁酸受体1(TGR5),调节各种代谢途径 . 这些相互作用在维持脂质稳态和调节葡萄糖代谢中起着至关重要的作用 .

类似化合物:

胆酸脱氧胆酸: 甘氨胆酸脱氧胆酸的母体化合物.

甘氨胆酸: 另一种由胆酸与甘氨酸结合形成的胆汁酸.

牛磺胆酸脱氧胆酸: 由胆酸脱氧胆酸与牛磺酸结合形成的胆汁酸.

独特性: 甘氨胆酸脱氧胆酸的独特之处在于它与甘氨酸的特殊结合,这影响了它的溶解性和吸收特性 . 这种独特的结构使其在膳食脂肪的消化和吸收中发挥特殊的作用 .

作用机制

Target of Action

Glycochenodeoxycholic acid (GCDCA) is a bile salt formed in the liver from chenodeoxycholate and glycine . The primary targets of GCDCA are the 7-alpha-hydroxysteroid dehydrogenase in Escherichia coli (strain K12) and several transporters including OATP1B1, OATP1B3, and NTCP .

Mode of Action

GCDCA acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the uptake and distribution of various substances within the body .

Biochemical Pathways

GCDCA plays a key role in gut metabolism, cell signaling, and microbiome composition . It is metabolized by enzymes derived from intestinal bacteria, which is critically important for maintaining a healthy gut microbiota, balanced lipid and carbohydrate metabolism, insulin sensitivity, and innate immunity .

Pharmacokinetics

The pharmacokinetics of GCDCA involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that GCDCA-3G is a highly sensitive and specific endogenous biomarker for identifying impaired OATP1B1 activity .

Result of Action

The action of GCDCA results in the solubilization of fats for absorption . This facilitates the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Action Environment

The action of GCDCA is influenced by environmental factors such as the gut microbiota . The gut microbiota contributes to the regulation and synthesis of bile acids, including GCDCA, and also affects their physiochemical properties . Changes in the gut microbiota can therefore influence the action, efficacy, and stability of GCDCA .

生化分析

Biochemical Properties

Glycochenodeoxycholic acid acts as a detergent to solubilize fats for absorption . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 7-alpha-hydroxysteroid dehydrogenase, which is involved in its metabolism . Glycochenodeoxycholic acid also interacts with proteins involved in bile acid transport and signaling, such as the bile salt export pump (BSEP) and the farnesoid X receptor (FXR). These interactions are essential for the regulation of bile acid homeostasis and lipid metabolism.

Cellular Effects

Glycochenodeoxycholic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycochenodeoxycholic acid can induce apoptosis in hepatocytes by modulating intracellular protein kinase C (PKC) activity . It also affects the expression of genes involved in lipid metabolism and inflammation, thereby influencing cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, glycochenodeoxycholic acid exerts its effects through several mechanisms. It binds to and activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . This activation leads to the inhibition of bile acid synthesis and the promotion of bile acid excretion. Glycochenodeoxycholic acid also interacts with other nuclear receptors and signaling pathways, such as the G-protein-coupled bile acid receptor (TGR5), to modulate cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycochenodeoxycholic acid can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to glycochenodeoxycholic acid can lead to sustained activation of FXR and other signaling pathways, resulting in long-term changes in gene expression and cellular metabolism . Additionally, glycochenodeoxycholic acid can undergo degradation over time, which may affect its potency and efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of glycochenodeoxycholic acid vary with different dosages in animal models. At low doses, it can promote lipid absorption and improve metabolic health. At high doses, glycochenodeoxycholic acid can induce toxicity and adverse effects, such as liver fibrosis and inflammation . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

Glycochenodeoxycholic acid is involved in several metabolic pathways. It is synthesized in the liver from chenodeoxycholic acid and glycine and is subsequently conjugated with taurine or glycine to form bile salts . These bile salts are then secreted into the bile and play a crucial role in the digestion and absorption of dietary fats. Glycochenodeoxycholic acid also interacts with enzymes involved in bile acid metabolism, such as cytochrome P450 enzymes, which further modify its structure and function.

Transport and Distribution

Glycochenodeoxycholic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported by the bile salt export pump (BSEP) from hepatocytes into the bile . Additionally, glycochenodeoxycholic acid can bind to proteins such as albumin in the bloodstream, which facilitates its distribution to various tissues. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of glycochenodeoxycholic acid is primarily within the endoplasmic reticulum and the bile canaliculi of hepatocytes. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of glycochenodeoxycholic acid within these subcellular compartments is essential for its activity and function in bile acid metabolism and lipid digestion.

准备方法

合成路线和反应条件: 甘氨胆酸脱氧胆酸是在肝脏中通过胆酸脱氧胆酸与甘氨酸的结合而合成的 . 该反应涉及胆酸脱氧胆酸的羧基与甘氨酸的氨基之间形成酰胺键。

工业生产方法: 甘氨胆酸脱氧胆酸的工业生产通常涉及从动物来源中提取和纯化胆汁酸,然后在受控条件下与甘氨酸进行化学结合 . 先进的技术,例如液相色谱法和质谱法,用于确保最终产品的纯度和质量 .

化学反应分析

反应类型: 甘氨胆酸脱氧胆酸会经历各种化学反应,包括:

氧化: 这种反应会导致氧化衍生物的形成。

还原: 还原反应可以修饰分子中存在的羟基。

取代: 取代反应可以在羟基或羧基上发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 酰氯和卤代烃等试剂用于取代反应。

主要形成的产物: 从这些反应中形成的主要产物包括甘氨胆酸脱氧胆酸的各种氧化、还原和取代衍生物 .

相似化合物的比较

Chenodeoxycholic Acid: The parent compound from which glycochenodeoxycholic acid is derived.

Glycocholic Acid: Another bile salt formed by the conjugation of cholic acid with glycine.

Taurochenodeoxycholic Acid: A bile salt formed by the conjugation of chenodeoxycholic acid with taurine.

Uniqueness: Glycochenodeoxycholic acid is unique due to its specific conjugation with glycine, which influences its solubility and absorption properties . This distinct structure allows it to play a specialized role in the digestion and absorption of dietary fats .

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-GYPHWSFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020165 | |

| Record name | Glycochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00315 mg/mL | |

| Record name | Glycochenodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

640-79-9 | |

| Record name | Glycochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycochenodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid glycine conjugate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research papers primarily focus on the biological activity and implications of GCDCA rather than its material compatibility and stability in a broader material science context.

ANone: GCDCA is a bile acid and does not possess inherent catalytic properties like enzymes. Its role in biological systems revolves around facilitating digestion and absorption of fats and fat-soluble vitamins, as well as influencing signaling pathways.

A: While the provided abstracts don't mention specific computational studies on GCDCA, computational techniques like molecular docking and molecular dynamics simulations can be valuable tools to explore its interactions with targets like the Tissue Factor:Factor VIIa complex or the murine norovirus capsid protein [, ].

ANone: While the provided abstracts don't explicitly focus on the dissolution and solubility of GCDCA, these physicochemical properties can significantly impact its bioavailability and biological activity. Factors like pH, presence of bile salts, and lipid composition of the surrounding environment can influence GCDCA's solubility and, consequently, its absorption and distribution within the body.

A: Validation of analytical methods for GCDCA, like those employing HPLC or RIA [, ], typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, detection limit, and quantification limit. These validation steps ensure the reliability and reproducibility of the analytical data generated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)